molecular formula C11H17BrClN B1375523 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1098106-78-5

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1375523
M. Wt: 278.61 g/mol
InChI Key: KGCFNOFYBYMNAF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Carcinogenic Potential Evaluation

In a study on the carcinogenic potential of a related compound, 3:2′-dimethyl-4-aminobiphenyl hydrochloride, it was concluded that this compound is unsuitable as a carcinogenic agent, suggesting a need for further experiments possibly using the free amine form (Higgins, Grossi, Conte, & Rousselot, 1968).

Potential Antidepressant Properties

A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound with a structure somewhat similar to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, were synthesized and evaluated as potential antidepressants. These studies are significant in exploring the antidepressant potential of similar compounds (Clark et al., 1979).

α₁-Adrenoceptor Antagonist Properties

Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a potent α₁-adrenoceptor antagonist and its analogs, highlights the potential of similar compounds, like 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, in medical applications such as treating hypertension (Xi et al., 2011).

Chemical Synthesis and Reactivity

Several studies focus on the chemical synthesis and reactivity of compounds structurally related to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride. These include the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines (Lygin & Meijere, 2009), and studies on the inhibition of neurotransmitter uptake by similar compounds (Ross & Renyi, 1977).

Safety And Hazards

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Future Directions

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Please consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have a specific question about a particular compound or a category of compounds, feel free to ask! I’m here to help.


properties

IUPAC Name

3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFNOFYBYMNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Synthesis routes and methods

Procedure details

tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate (29) (3.2 g, 9.35 mmol) was dissolved in EtOAc (55 mL), and a solution of HCl-EtOAc (˜4.2 M, 20 mL, 84 mmol) was added. The reaction was vented with a needle and stirred at room temperature for 2.5 h. The reaction was then diluted with hexanes and the white solid was collected on a flitted glass funnel. The mother liquor was concentrated under reduced pressure, suspended in ˜5-10% EtOAc-hexanes, and the white solid was collected and combined with the first batch. The solid was dried in a vacuum oven at room temperature overnight to give pure 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride as a white solid. Yield (1.52 g): 1H NMR (400 MHz, CDCl3) δ 8.53 (br s, 2H), 7.37 (dq, J=1.2 and 8.0 Hz, 1H), 7.31 (t, J=1.6 Hz, 1H), 7.13 (t, J=7.7 Hz, 1H), 7.08 (dt, J=8.0, 1.6 Hz, 1H), 2.83-2.84 (m, 2H), 2.67 (s, 2H), 1.09 (s, 6H).
Name
tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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